L-Sorbose

Enzyme kinetics Substrate specificity Biocatalysis

L-Sorbose is the mandatory intermediate in industrial vitamin C production via two-step fermentation (Gluconobacter oxydans → Ketogulonicigenium vulgare), with >100,000 MT produced annually. Its unique L-configuration at C5 ensures exclusive recognition by L-sorbose dehydrogenase and L-sorbosone dehydrogenase; D-fructose, D-glucose, and D-sorbitol cannot substitute. Procure ≥98% (HPLC) purity for vitamin C biosynthesis, enzymatic assays, biosensor R&D, rare sugar metabolic engineering, and reduced-calorie formulations.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
Cat. No. B7814435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Sorbose
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)(CO)O)O)O)O
InChIInChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5-,6?/m0/s1
InChIKeyLKDRXBCSQODPBY-AMVSKUEXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Sorbose Procurement Guide: CAS 87-79-6 Properties and Industrial Relevance


L-Sorbose (CAS 87-79-6, C₆H₁₂O₆, MW 180.16 g/mol) is a rare L-configuration ketohexose monosaccharide and an isomer of D-fructose [1]. It is a white crystalline powder with a melting point of 165°C, optical rotation [α]D²⁰ -42.7° (c=5 in H₂O), and pKa of 11.55 at 17.5°C [2]. L-Sorbose is freely soluble in water (approximately 550 g/L at 17°C) and exhibits sweetness approximately 0.6× to equivalent to sucrose, with an available energy value of 1.3–2.2 kcal/g in mammals [3][4]. The compound serves as the irreplaceable precursor in the industrial two-step fermentation process for vitamin C (L-ascorbic acid) production, with over 100,000 metric tons produced annually via this route [5].

Why L-Sorbose Cannot Be Substituted with D-Fructose, D-Sorbitol, or D-Tagatose in Critical Applications


Generic substitution among hexose sugars fails fundamentally because L-sorbose possesses a unique L-configuration stereochemistry at C5 that distinguishes it from D-sugars such as D-fructose, D-sorbitol, and D-tagatose [1]. This stereochemical difference dictates enzyme recognition: L-sorbose-specific dehydrogenases (L-sorbose dehydrogenase and L-sorbosone dehydrogenase) exhibit stringent substrate specificity that excludes D-sugars entirely [2]. For instance, NADPH-dependent L-sorbose reductase catalyzes the interconversion between L-sorbose and D-sorbitol, yet D-fructose reduction in the presence of NADPH does not occur with this enzyme at all [3]. In the industrial vitamin C fermentation pathway, only L-sorbose—not D-fructose, D-glucose, or D-sorbitol—can be sequentially oxidized by Gluconobacter oxydans and Ketogulonicigenium vulgare to yield 2-keto-L-gulonic acid (2-KGA), the direct precursor to L-ascorbic acid [4]. Even among rare sugars, L-sorbose and D-tagatose exhibit divergent behavior in enzymatic transfructosylation, with tagatose-based oligosaccharides achieving higher abundance and superior resistance to intestinal digestion compared to L-sorbose-based products [5]. These functional divergences preclude any assumption of interchangeability and mandate compound-specific sourcing for each application.

Quantitative Evidence: L-Sorbose Differentiation from D-Sorbitol, D-Fructose, and D-Tagatose


L-Sorbose Exhibits >7-Fold Kinetic Preference Over D-Sorbitol in NADPH-Dependent Reductase Catalysis

NADPH-dependent L-sorbose reductase (SORD) from Gluconobacter melanogenus IFO 3294 catalyzes oxidoreduction exclusively between D-sorbitol and L-sorbose. Critically, D-fructose reduction in the presence of NADPH does not occur with SORD at all. Furthermore, the relative rate of L-sorbose reduction is more than seven times higher than that of D-sorbitol oxidation, demonstrating pronounced thermodynamic and kinetic asymmetry [1].

Enzyme kinetics Substrate specificity Biocatalysis L-sorbose reductase

L-Sorbose as Irreplaceable Intermediate: 85% Crude Vitamin C Yield Achieved in Flow Synthesis from L-Sorbose

L-Sorbose is the essential and non-substitutable intermediate in the classic two-step fermentation for vitamin C. In the first step, D-sorbitol is transformed into L-sorbose by Gluconobacter oxydans; in the second step, L-sorbose is converted to 2-keto-L-gulonic acid (2-KGA) by Ketogulonicigenium vulgare [1]. A 2025 flow synthesis study achieved 85% crude vitamin C yield from L-sorbose in 90 total minutes with 57% pure vitamin C yield, demonstrating the compound's efficiency as a precursor [2].

Vitamin C production Flow chemistry 2-KGA Fermentation

L-Sorbose Dehydrogenase Exhibits Stringent Substrate Specificity (Km = 7.7 mM) with Minimal Cross-Reactivity to D-Glucose or D-Xylose

Membrane-bound L-sorbose dehydrogenase from Gluconobacter melanogenus UV10 shows high substrate specificity for L-sorbose, with optimal activity at pH 7.0 and 48°C. The enzyme's activity is stimulated by Fe³⁺ and Co²⁺ and inhibited by Cu²⁺ [1]. A separate characterization of L-sorbose dehydrogenase from G. melanogenus ATCC 15163 determined a Km value of 7.7 mM for L-sorbose, with only slight binding affinities for D-glucose and D-xylose, confirming the enzyme's extreme specificity [2].

Enzyme specificity Michaelis-Menten kinetics L-sorbose dehydrogenase Biocatalysis

L-Sorbose-Based Oligosaccharides Show Lower Abundance and Distinct Structural Profile Compared to D-Tagatose in Levansucrase Transfructosylation

In a 2024 multidisciplinary study, levansucrase from Bacillus subtilis CECT 39 (SacB) catalyzed transfructosylation of both D-tagatose and L-sorbose. Tagatose-based oligosaccharides were higher in abundance than L-sorbose-based oligosaccharides. The most representative structures for tagatose products were β-D-Fru-(2→6)-β-D-Fru-(2→1)-D-Tag and β-D-Fru-(2→1)-D-Tag [1]. The β-D-Fru-(2→1)-D-Tag disaccharide exhibited 99.8% resistance to small-intestinal digestion after three hours [1]. Cyclodextrin glycosyltransferase, in contrast, transfers glycosyl residues specifically to the C3-hydroxyl group of L-sorbose, producing 3-O-α-D-glucopyranosyl-L-sorbose [2].

Rare sugars Prebiotics Oligosaccharides Functional carbohydrates

L-Sorbose Provides 60-70% Sweetness of Sucrose with Only 25% of Caloric Value (~1.3-2.2 kcal/g) and 7.5× Higher Solubility than D-Sorbitol

L-Sorbose exhibits approximately 0.6× to equivalent sweetness relative to sucrose, depending on concentration, with an available energy value calculated at 1.3–2.2 kcal/g in growing rats—approximately 25% of the caloric value of sucrose [1][2]. Its water solubility is approximately 550 g/L at 17°C . For comparison, D-sorbitol is a sugar alcohol (polyol) with sweetness approximately 0.6× that of sucrose and a caloric value of 2.6 kcal/g, but significantly lower water solubility [3].

Sweetener Low-calorie Solubility Physicochemical properties

De Novo Microbial Production of L-Sorbose from D-Glucose Achieves 14.5 g/L with Co-Production of Rare Sugar D-Sedoheptulose

A 2025 metabolic engineering study developed a biosynthetic strategy to convert abundant and inexpensive D-glucose into the rare L-sugar L-sorbose using Escherichia coli. By utilizing phosphorylation and dephosphorylation steps to thermodynamically drive carbon flux, efficient production of 14.5 g/L L-sorbose was achieved under test tube conditions. This pathway also results in co-production of D-sedoheptulose, a non-sweet rare sugar shown to inhibit C6 sugar consumption in humans by modulating energy metabolism [1].

Metabolic engineering Rare sugar biosynthesis E. coli L-sorbose production

L-Sorbose: Validated Research and Industrial Application Scenarios


Industrial Vitamin C (L-Ascorbic Acid) Manufacturing via Two-Step Fermentation

L-Sorbose is the mandatory intermediate in the classic two-step fermentation process for vitamin C production, which accounts for the vast majority of global L-ascorbic acid supply. D-Sorbitol is transformed into L-sorbose by Gluconobacter oxydans in the first fermentation step; L-sorbose is then converted to 2-keto-L-gulonic acid (2-KGA) by Ketogulonicigenium vulgare and associated bacteria in the second step, followed by chemical lactonization to vitamin C [1]. Flow synthesis studies have demonstrated 85% crude vitamin C yield from L-sorbose in 90 minutes [2]. No alternative starting material can substitute for L-sorbose in this established industrial route.

Biocatalytic and Enzymatic Studies Involving L-Sorbose-Specific Dehydrogenases

L-Sorbose is the preferred substrate for L-sorbose dehydrogenase (Km = 7.7 mM) and L-sorbosone dehydrogenase, enzymes that exhibit stringent specificity and cannot utilize D-sugars such as D-fructose or D-glucose [1]. NADPH-dependent L-sorbose reductase (SORD) catalyzes the interconversion between L-sorbose and D-sorbitol with >7-fold higher reduction rate than oxidation, enabling direct enzymatic measurement of L-sorbose even in the presence of excess D-glucose [2]. These properties make L-sorbose essential for enzyme characterization, biosensor development, and biocatalyst engineering studies.

Low-Calorie Sweetener and Functional Food Formulation

L-Sorbose offers a favorable sweetness-to-calorie ratio for reduced-calorie food and beverage formulations, with sweetness approximately 60-70% of sucrose but only ~25% of the caloric value (1.3-2.2 kcal/g vs. 4 kcal/g for sucrose) [1][2]. Its high water solubility (~550 g/L at 17°C) exceeds that of D-sorbitol [3]. Additionally, L-sorbose can be enzymatically modified via cyclodextrin glycosyltransferase to produce 3-O-α-D-glucopyranosyl-L-sorbose [4], and via levansucrase to generate L-sorbose-based fructooligosaccharides with potential prebiotic functionality, though with lower yield than D-tagatose-based products [5].

Metabolic Engineering and Rare Sugar Biosynthesis Research

L-Sorbose serves as a model L-sugar for metabolic engineering studies aimed at converting abundant D-sugars into rare L-sugars. Recent work demonstrated de novo production of 14.5 g/L L-sorbose from D-glucose in engineered E. coli via a thermodynamically driven phosphorylation/dephosphorylation pathway, with co-production of D-sedoheptulose—a rare sugar that inhibits C6 sugar consumption in humans [1]. This platform enables cost-effective access to L-sorbose for expanded research into its biological functions, including its recently reported antitumor activity through impairment of glucose metabolism [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Sorbose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.